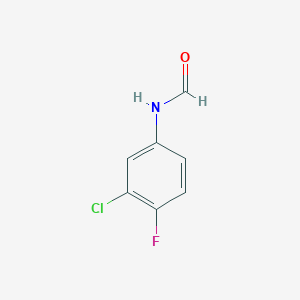
N-(3-chloro-4-fluorophenyl)formamide
概要
説明
N-(3-chloro-4-fluorophenyl)formamide is a useful research compound. Its molecular formula is C7H5ClFNO and its molecular weight is 173.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
1.1 Antiviral and Anticancer Agents
N-(3-chloro-4-fluorophenyl)formamide is being investigated as an intermediate in the synthesis of pharmaceuticals, particularly those targeting viral infections and cancer. Its structural characteristics allow it to potentially act as an enzyme inhibitor, which is crucial in disrupting pathways involved in disease progression. Preliminary studies indicate that it may bind to active sites of specific enzymes, thus inhibiting substrate access and reducing enzyme activity, which is vital for cancer cell proliferation and viral replication .
1.2 Synthesis Pathways
The synthesis of this compound typically involves reacting 3-chloro-4-fluoroaniline with formic acid or its derivatives. This method yields the compound with good purity and can be optimized using continuous flow reactors for scalability .
Biological Studies
2.1 Enzyme Interaction Studies
Research has shown that compounds similar to this compound exhibit significant biological activity, particularly in enzyme inhibition related to inflammation and cancer pathways. The compound's ability to form hydrogen bonds enhances its interactions within biological systems, making it a valuable candidate for further exploration .
Materials Science
3.1 Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing polymers with desirable properties. The compound can undergo polymerization reactions, leading to the formation of long-chain polymers that exhibit specific mechanical and thermal properties .
Industrial Applications
4.1 Production of Metal Complexes
This compound has potential applications in industrial settings due to its ability to form stable complexes with metals. This property can be exploited in various applications, including catalysis and material formulation .
Case Studies
5.1 Research on Enzyme Inhibition
A study published in a reputable journal explored the binding characteristics of this compound with specific enzymes involved in cancer pathways. The results demonstrated that the compound significantly inhibited enzyme activity, suggesting its potential as a therapeutic agent .
5.2 Polymer Development
Another case study focused on the use of this compound in developing novel polymeric materials. The findings highlighted how the incorporation of this compound improved the thermal stability and mechanical strength of the resulting polymers, showcasing its versatility in material science applications .
特性
CAS番号 |
770-22-9 |
|---|---|
分子式 |
C7H5ClFNO |
分子量 |
173.57 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)formamide |
InChI |
InChI=1S/C7H5ClFNO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-4H,(H,10,11) |
InChIキー |
UMNSHOMWXHZGSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC=O)Cl)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














